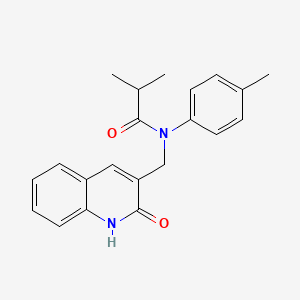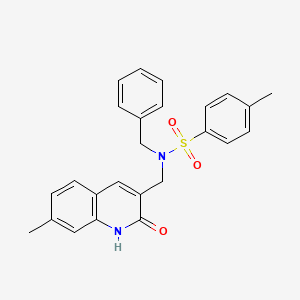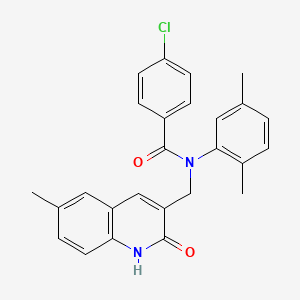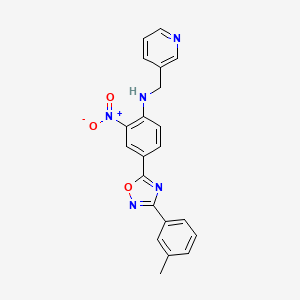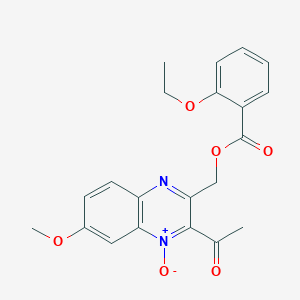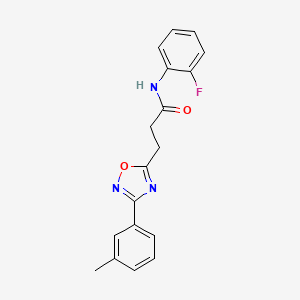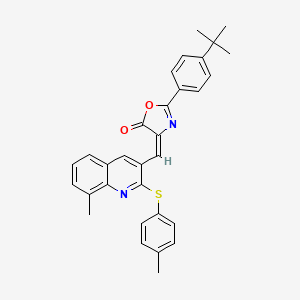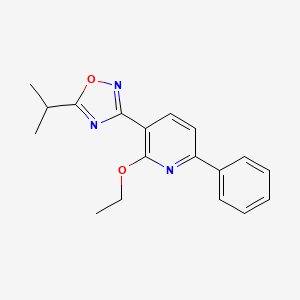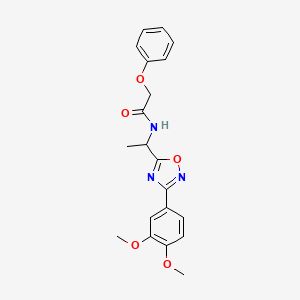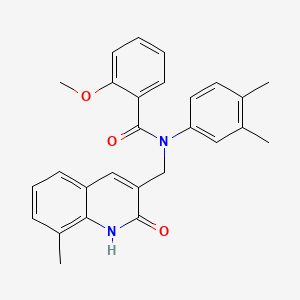
1-benzoyl-N-(4-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzoyl-N-(4-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as BE-2254, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a member of the tetrahydroquinoline family of compounds and has been found to exhibit a wide range of biochemical and physiological effects. In
作用机制
The exact mechanism of action of 1-benzoyl-N-(4-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood, but it is believed to act through a variety of pathways. It has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation, as well as to modulate the activity of neurotransmitters such as serotonin and dopamine in the brain.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as to inhibit the growth and proliferation of cancer cells. It has also been found to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
实验室实验的优点和局限性
One of the major advantages of 1-benzoyl-N-(4-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide for lab experiments is its synthetic nature, which allows for precise control over the chemical structure and purity of the compound. It is also relatively easy to synthesize in large quantities, making it a cost-effective option for research. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are a number of potential future directions for 1-benzoyl-N-(4-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide research. One area of interest is in the development of more potent and selective analogs of this compound for use as anti-cancer agents. Another area of interest is in the development of this compound-based therapies for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential new applications for this compound.
合成方法
1-benzoyl-N-(4-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Friedländer reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone to form a tetrahydro-β-carboline intermediate, which is then cyclized to form the tetrahydroquinoline ring system. The Friedländer reaction involves the condensation of an aryl aldehyde with an amine to form a quinoline intermediate, which is then cyclized to form the tetrahydroquinoline ring system.
科学研究应用
1-benzoyl-N-(4-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been found to exhibit a wide range of potential applications in scientific research. It has been studied as a potential anti-cancer agent, with promising results in preclinical studies. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in the treatment of depression and anxiety disorders.
属性
IUPAC Name |
2-[2-chloro-4-(2-methoxyethylsulfamoyl)phenoxy]-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O5S2/c1-25-9-8-20-28(23,24)15-6-7-17(16(19)11-15)26-12-18(22)21-13-4-3-5-14(10-13)27-2/h3-7,10-11,20H,8-9,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHOTUVUPUGENH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NC2=CC(=CC=C2)SC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7696242.png)
